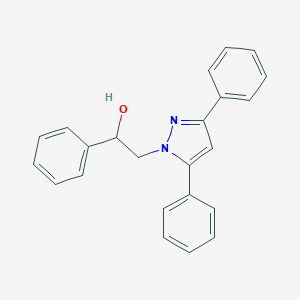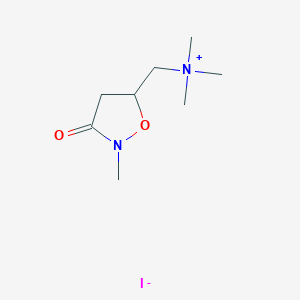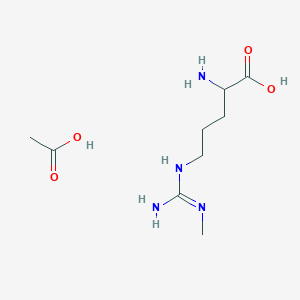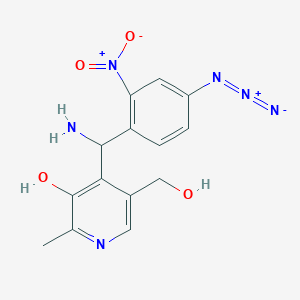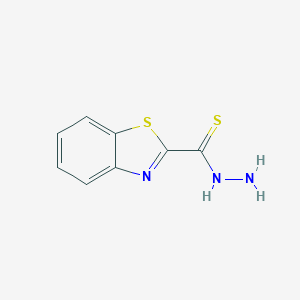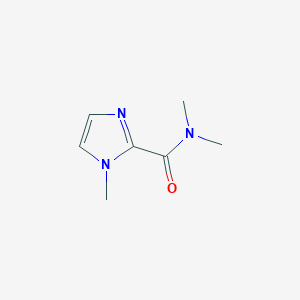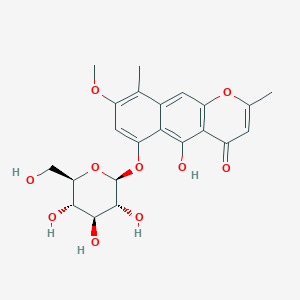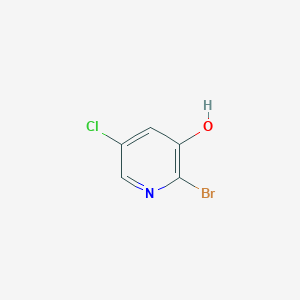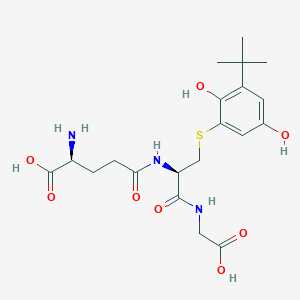![molecular formula C9H15NO2 B145178 [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate CAS No. 130571-37-8](/img/structure/B145178.png)
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, also known as (-)-Nicotine acetate, is a naturally occurring alkaloid found in tobacco plants. Nicotine is a highly addictive substance that is known to have both beneficial and harmful effects on human health. 2.1]octan-6-yl] acetate.
作用機序
Nicotine acetate acts on the nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. It binds to these receptors and stimulates the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This leads to the activation of various signaling pathways in the brain and peripheral nervous system, which results in the physiological effects of nicotine.
生化学的および生理学的効果
Nicotine acetate has various biochemical and physiological effects on the body, including:
1. Increased heart rate and blood pressure: Nicotine acetate stimulates the release of adrenaline, which leads to an increase in heart rate and blood pressure.
2. Increased alertness and concentration: Nicotine acetate stimulates the release of dopamine, which leads to increased alertness and concentration.
3. Reduced appetite: Nicotine acetate suppresses appetite by stimulating the release of serotonin.
4. Addiction: Nicotine acetate is highly addictive due to its ability to stimulate the release of dopamine in the brain's reward center.
実験室実験の利点と制限
Nicotine acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. Availability: Nicotine acetate is readily available, making it easy to obtain for lab experiments.
2. Consistency: Nicotine acetate is a well-studied compound, and its effects on the body are well-documented, making it easy to reproduce experiments.
3. Versatility: Nicotine acetate can be used in various scientific research applications, including neuroscience, pharmacology, and toxicology.
Limitations:
1. Toxicity: Nicotine acetate is toxic and can be harmful to researchers if not handled properly.
2. Addiction potential: Nicotine acetate is highly addictive, and researchers must take precautions to prevent addiction.
3. Ethical concerns: Nicotine acetate is a highly addictive substance, and its use in lab experiments raises ethical concerns.
将来の方向性
There are several future directions for the study of [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, including:
1. Development of new drugs: Nicotine acetate has been used as a model compound to develop new drugs that target the same receptors as nicotine.
2. Neurological disorders: Further research is needed to understand the role of nicotine acetate in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
3. Toxicology: Further research is needed to understand the toxicological effects of nicotine acetate on various organs and systems in the body.
4. Addiction: Further research is needed to understand the mechanisms of nicotine acetate addiction and develop new treatments for nicotine addiction.
Conclusion:
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid that has both beneficial and harmful effects on human health. It is a well-studied compound that has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. Further research is needed to understand the full extent of its physiological effects and develop new treatments for nicotine addiction.
合成法
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate can be synthesized from the leaves of the tobacco plant or through chemical synthesis. The chemical synthesis involves the reaction of nicotine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate.
科学的研究の応用
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid due to its unique chemical structure and physiological effects. It has been used in various scientific research applications, including:
1. Neuroscience: Nicotine acetate is known to stimulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This property has been used to study the role of these neurotransmitters in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Pharmacology: Nicotine acetate has been used as a model compound to study the pharmacological properties of other alkaloids and drugs. It has also been used to develop new drugs that target the same receptors as nicotine.
3. Toxicology: Nicotine acetate has been used to study the toxicological effects of nicotine on various organs and systems in the body.
特性
CAS番号 |
130571-37-8 |
|---|---|
製品名 |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
InChIキー |
HHXDJDWQQPSWHW-HRDYMLBCSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2CCC[C@@H]1N2 |
SMILES |
CC(=O)OC1CC2CCCC1N2 |
正規SMILES |
CC(=O)OC1CC2CCCC1N2 |
その他のCAS番号 |
130571-37-8 |
同義語 |
6-acetoxynortropane 6-beta-acetoxy-nortropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



